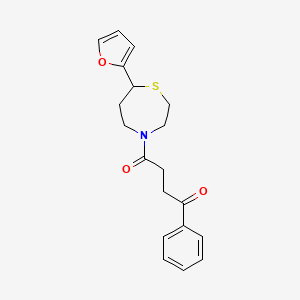
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Thiazepane is a seven-membered heterocyclic compound containing nitrogen and sulfur in the ring. The compound you mentioned seems to be a complex organic molecule that contains these structures.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks like furan and a suitable thiazepane derivative. The exact synthetic route would depend on the specific reactions involved, which could include various types of coupling reactions, substitutions, and possibly ring-closing reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the seven-membered thiazepane ring and the aromatic furan ring .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the furan and thiazepane rings, as well as the phenyl and butane-1,4-dione groups. Furan rings can participate in a variety of reactions, including electrophilic substitution and Diels-Alder reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl groups in the butane-1,4-dione part of the molecule could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis of 3,3:6,6-dibutano-3a-methyl-6a-phenyltetrahydrofuro[3,2-b]furan-2,5-dione through the interaction of methyl 1-bromocyclopentanecarboxylate with zinc and 1-phenylpropan-1,2-dione demonstrates the potential for creating complex furan derivatives for various applications, including material science and pharmaceuticals. The structure was determined by single crystal X-ray diffraction study (Kirillov, Slepukhin, & Nikiforova, 2015).
Chemical Transformations
- Acid-catalyzed transformations of 1-aryl-2-pentene-1,4-diones into polyfunctionalized furans suggest a methodology for modifying furan derivatives to enhance their chemical properties or to produce new compounds with potential applications in medicinal chemistry and materials science (Onitsuka, Nishino, & Kurosawa, 2000).
Catalysis and Synthesis
- The In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction for synthesizing 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives highlights the role of catalysts in facilitating complex reactions to produce therapeutically relevant molecules (Reddy et al., 2012).
Antimicrobial and Anticancer Activities
- The synthesis and evaluation of 1,3-thiazepine derivatives, including those derived from compounds structurally related to the chemical of interest, for their pharmacological activity and in vitro efficacy against various viruses, such as HIV-1 and HBV, demonstrate the potential for designing new therapeutic agents (Struga et al., 2009).
Hypoglycemic Activity
- Research into 3-substituted-5-[(furan-2-yl)-methylene]-thiazolidine-2,4-dione derivatives for their in-vivo hypoglycemic property and molecular docking studies to observe their binding interaction at the PPARγ receptor offers insights into the development of new drugs for managing diabetes (Kumar, Rao, & Reddy, 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c21-16(15-5-2-1-3-6-15)8-9-19(22)20-11-10-18(24-14-12-20)17-7-4-13-23-17/h1-7,13,18H,8-12,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCHXMCKDLABOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)CCC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2399895.png)
![3-benzyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2399896.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2399897.png)
![(3-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2399898.png)
![5,6-dimethyl-3-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2399900.png)
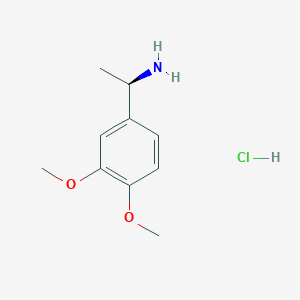

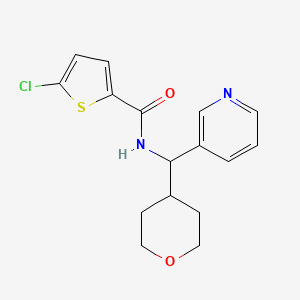
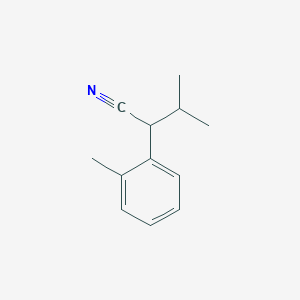


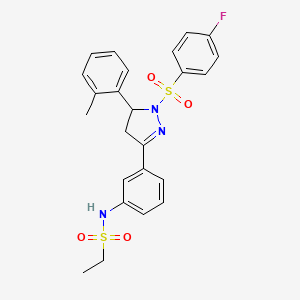
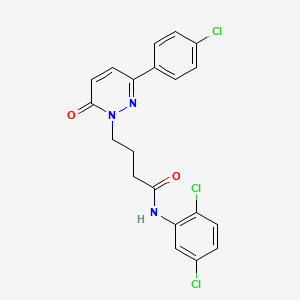
![2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2399916.png)